molecular formula C17H17N5OS3 B3554733 N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide

N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide

Cat. No. B3554733
M. Wt: 403.6 g/mol
InChI Key: GLQNURAKZUUSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring and thioether linkages. Tetrazoles are a class of compounds that have been widely used in medicinal chemistry due to their bioisosteric relationship with the carboxylic acid functional group . Thioethers, which feature a sulfur atom connected to two carbon atoms, are known for their unique chemical properties and are prevalent in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The thioether linkages would be characterized by a sulfur atom connected to two carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole ring and the thioether linkages. Tetrazoles can participate in a variety of reactions, including cycloadditions, substitutions, and reductions . Thioethers can undergo oxidation reactions and can also participate in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could contribute to its acidity, while the thioether linkages could influence its polarity and lipophilicity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on these aspects, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in medicinal chemistry or material science .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS3/c1-24-14-9-5-3-7-12(14)18-16(23)11-26-17-19-20-21-22(17)13-8-4-6-10-15(13)25-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQNURAKZUUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.